Di(o-tolyl)phosphine

Catalog No.
S1897928
CAS No.
29949-64-2
M.F
C14H15P
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(o-tolyl)phosphine

CAS Number

29949-64-2

Product Name

Di(o-tolyl)phosphine

IUPAC Name

bis(2-methylphenyl)phosphane

Molecular Formula

C14H15P

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3

InChI Key

QHRVFPPZMPHYHA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C

The exact mass of the compound Di(o-tolyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di(o-tolyl)phosphine (CAS 29949-64-2) is a sterically demanding secondary phosphine utilized primarily as a critical precursor for bulky, electron-rich tertiary phosphine ligands. Featuring two ortho-methylated phenyl rings, it provides a significantly larger cone angle and steric profile than baseline diphenylphosphine, while maintaining the aryl-phosphorus electronic characteristics absent in dialkylphosphines like dicyclohexylphosphine. Its primary procurement value lies in its ability to impart massive steric hindrance to downstream transition-metal catalysts—such as Buchwald-type, PHOX, and P-N-P pincer ligands—which is essential for stabilizing low-valent metal centers and accelerating reductive elimination in challenging cross-coupling and asymmetric transformations [1].

Substituting Di(o-tolyl)phosphine with less hindered analogs like diphenylphosphine or di(p-tolyl)phosphine fundamentally compromises the steric architecture of the resulting ligands, often collapsing the rigid chiral pockets required for high enantiomeric excess in asymmetric catalysis. Conversely, substituting with purely aliphatic bulky phosphines like di(tert-butyl)phosphine drastically alters the electronic basicity and nucleophilicity, which can completely shut down reactivity in precursor syntheses, such as aryne-mediated couplings where the tert-butyl analog yields 0% product [1]. Consequently, generic substitution either destroys the necessary chiral induction or prevents the successful assembly of the ligand framework altogether.

Chiral Induction Amplification in ThioPHOX Ligand Precursors

In the synthesis of chiral oxazoline-containing ligands, the steric bulk of the phosphine precursor directly dictates the enantioselectivity of the final catalyst. The HetPHOX ligand derived from tert-leucinol and Di(o-tolyl)phosphine, (S)-(o-tol)2-tBu-ThioPHOX, proved to be highly effective in Pd-catalyzed asymmetric Heck reactions, affording ee values up to 96%. This significantly outperforms baseline analogs lacking the ortho-methyl steric bulk [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric Heck phenylation
Target Compound DataUp to 96% ee using the Di(o-tolyl)phosphine-derived ligand
Comparator Or BaselineLess bulky phosphine-derived analogs (lower ee)
Quantified DifferenceAchieves top-tier >95% ee thresholds by maximizing chiral environment rigidity
ConditionsPd-catalyzed intermolecular asymmetric Heck reaction of 2,3-dihydrofuran

For ligand manufacturers, selecting the di(o-tolyl) variant is critical for achieving the >95% ee thresholds required for commercial chiral catalysts.

Suppression of Unwanted Oxidation in C-P Cross-Coupling

During the copper-catalyzed preparation of ABN-phosphine compounds, the choice of secondary phosphine drastically impacts downstream purification. When utilizing sterically demanding Di(o-tolyl)phosphine, the coupling reaction affords exclusively the desired ABN-phosphine in 50% yield with no detectable formation of the corresponding phosphine oxide by 31P NMR. In contrast, using diphenylphosphine results in a mixture of the phosphine and its oxide, necessitating difficult chromatographic separation [1].

Evidence DimensionSelectivity against phosphine oxide byproduct formation
Target Compound Data0% detectable phosphine oxide (exclusive ABN-phosphine formation)
Comparator Or BaselineDiphenylphosphine (forms a mixture of phosphine and phosphine oxide)
Quantified Difference100% selectivity against oxidation for the o-tolyl variant
ConditionsCu-catalyzed C-P(III) coupling with 4-iodo-ABN at 100 °C

Eliminates the need for difficult chromatographic separation of phosphine oxides during ligand scale-up, lowering downstream purification costs.

Steric Tuning for Controlled Phosphine-Borane Synthesis

In the stereoselective synthesis of P-chirogenic phosphines via aryne chemistry, the steric profile of the secondary phosphine borane is critical. Di(o-tolyl)phosphine borane successfully reacts with 1,2-dibromobenzene to yield 66% of the o-bromophenylphosphine borane product, exhibiting partial decomplexation due to its balanced steric hindrance. In stark contrast, the excessively bulky di(tert-butyl)phosphine borane completely fails to react under identical conditions, producing 0% yield [1].

Evidence DimensionProduct yield in aryne-mediated coupling
Target Compound Data66% yield of the o-bromophenylphosphine borane
Comparator Or BaselineDi(tert-butyl)phosphine borane (0% yield)
Quantified Difference66% absolute yield improvement over the unreactive tert-butyl analog
ConditionsReaction with n-BuLi and 1,2-dibromobenzene via aryne intermediate

Offers a precise steric 'sweet spot' for synthetic chemists needing controlled protection/deprotection workflows in complex asymmetric phosphine synthesis.

Synthesis of High-ee Chiral ThioPHOX Catalysts

Directly leveraging its massive ortho-methyl steric bulk, this compound is the preferred precursor for synthesizing (S)-(o-tol)2-tBu-ThioPHOX ligands, which are required to achieve >95% enantiomeric excess in asymmetric Heck reactions and other critical chiral transformations[1].

Oxidation-Resistant Scale-Up of ABN-Phosphine Ligands

Because its steric hindrance effectively suppresses unwanted oxidation during Cu-catalyzed C-P(III) cross-coupling, it is the preferred secondary phosphine for scaling up ABN-phosphine ligands without incurring the high costs of chromatographic oxide separation [2].

Controlled Synthesis of P-Chirogenic Phosphine Boranes

Its intermediate steric profile—bulkier than diphenylphosphine but less passivating than di(tert-butyl)phosphine—makes it uniquely suited for aryne-mediated couplings where controlled borane complexation and decomplexation are required for high-yield stereoselective synthesis [3].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di(o-tolyl)phosphine

Dates

Last modified: 08-16-2023

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